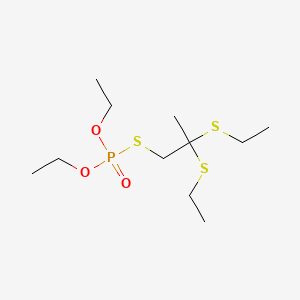
S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate: is a chemical compound known for its applications in various fields, including agriculture and industry. It is a phosphorothioate ester, characterized by the presence of sulfur and phosphorus atoms in its structure. This compound is often used as an intermediate in the synthesis of organophosphorus pesticides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 2,2-bis(ethylthio)propane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate is used as a reagent in the synthesis of other organophosphorus compounds. It serves as a building block for more complex molecules.
Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of pesticides and pharmaceuticals. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Industry: In the industrial sector, this compound is used in the production of pesticides. It acts as an intermediate in the synthesis of various organophosphorus pesticides, which are crucial for pest control in agriculture.
Mechanism of Action
The mechanism of action of S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt metabolic pathways, leading to the desired pesticidal effects.
Comparison with Similar Compounds
- O,O-Diethyl S-(2-(ethylthio)propyl) phosphorothioate
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
Comparison: While these compounds share similar structural features, S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate is unique due to the presence of two ethylthio groups on the propyl chain. This structural difference can influence its reactivity and biological activity, making it distinct from its analogs.
Properties
CAS No. |
4186-17-8 |
|---|---|
Molecular Formula |
C11H25O3PS3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-diethoxyphosphorylsulfanyl-2,2-bis(ethylsulfanyl)propane |
InChI |
InChI=1S/C11H25O3PS3/c1-6-13-15(12,14-7-2)18-10-11(5,16-8-3)17-9-4/h6-10H2,1-5H3 |
InChI Key |
RGZRQKNOUFRJLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SCC(C)(SCC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
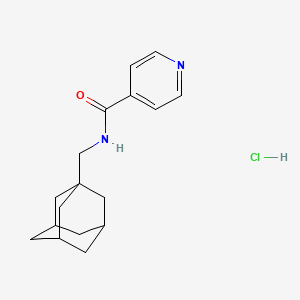
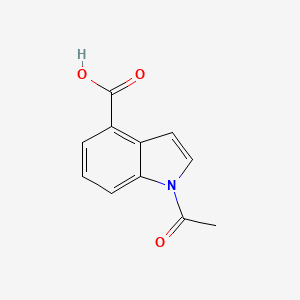
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)

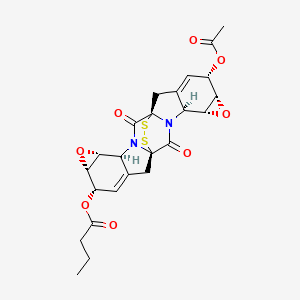

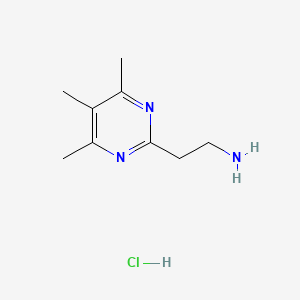


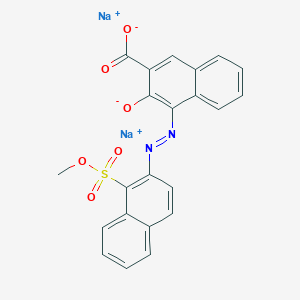
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)

